N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
Description
N-(4,7-Dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core substituted with methoxy groups at positions 4 and 7, coupled to a 1,3-dimethylpyrazole carboxamide moiety. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-8-7-9(19(2)18-8)14(20)17-15-16-12-10(21-3)5-6-11(22-4)13(12)23-15/h5-7H,1-4H3,(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFAGMQDFOTBLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiazole derivatives, in general, are known to interact with a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biological Activity
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a synthetic compound characterized by a complex structure that integrates a benzo[d]thiazole moiety and a pyrazole ring. This compound has garnered attention in scientific research due to its diverse biological activities, which include anti-inflammatory, antimicrobial, and potential anticancer properties.
Chemical Structure and Properties
- Molecular Formula : C19H26ClN5O3S
- Molecular Weight : 440.0 g/mol
- CAS Number : 1216953-81-9
The compound features a carboxamide functional group, which is significant for its biological activity and interaction with various biological targets. The presence of methoxy substitutions on the thiazole ring enhances its potential biological activities compared to simpler analogs .
Biological Activities
Research indicates that compounds containing pyrazole and thiazole moieties often demonstrate a broad spectrum of biological activities. Below are some highlighted activities of this compound:
1. Anti-inflammatory Activity
Studies have shown that derivatives of pyrazole exhibit significant anti-inflammatory effects. In particular, compounds similar to this compound have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, related compounds demonstrated up to 85% inhibition of TNF-α at specific concentrations compared to standard drugs like dexamethasone .
2. Antimicrobial Activity
The compound has shown promising antibacterial properties against various strains. Research indicates that modifications in the pyrazole structure can enhance antimicrobial efficacy. For example, certain derivatives have been tested against E. coli and S. aureus, demonstrating significant activity that underscores the importance of the aliphatic amide pharmacophore in enhancing antimicrobial properties .
3. Anticancer Potential
Preliminary studies suggest that this compound may possess cytotoxic effects against cancer cell lines. For instance, similar pyrazole derivatives have been evaluated using the MTT assay against carcinoma cell lines, with some exhibiting IC50 values comparable to established chemotherapeutic agents like cisplatin .
Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications in Benzo[d]thiazole Derivatives
Substituent Effects on the Benzo[d]thiazole Core
- Target Compound : 4,7-Dimethoxy substitution enhances electron density via methoxy groups’ electron-donating effects, increasing solubility in polar solvents compared to alkyl-substituted analogs.
- N-Benzyl-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide (): Replaces methoxy groups with methyl substituents, reducing polarity and increasing lipophilicity (logP). Molecular weight: 376.5 g/mol vs. ~362.4 g/mol (estimated for the target compound).
Heteroatom Variations in the Core Structure
Modifications in the Carboxamide Side Chain
Physicochemical and Commercial Considerations
- Solubility and Polarity : Methoxy groups in the target compound improve aqueous solubility relative to methyl-substituted analogs (e.g., ).
- Commercial Availability : lists 12+ suppliers for a hydrochloride derivative, indicating scalability. Certifications (e.g., ISO, GMP) highlight compliance with pharmaceutical standards .
Tabulated Comparison of Key Compounds
Q & A
Q. Table 1: Comparative Synthetic Routes
| Method | Conditions | Yield (%) | Purity (HPLC) | Key Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | DMF, K₂CO₃, RT, 12h | 78 | 99.2 | |
| Cyclocondensation | Ethanol, reflux, 2h | 65 | 98.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
